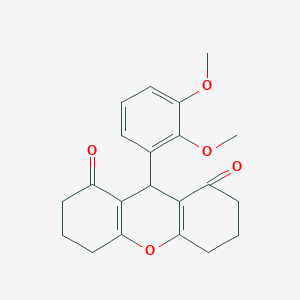

9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione

Description

This compound belongs to the xanthene-dione class, characterized by a fused tricyclic framework with two ketone groups at positions 1 and 6. The 2,3-dimethoxyphenyl substituent at position 9 introduces electron-donating methoxy groups, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name |

9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-24-17-11-3-6-12(21(17)25-2)18-19-13(22)7-4-9-15(19)26-16-10-5-8-14(23)20(16)18/h3,6,11,18H,4-5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWBPKDRUCFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine under reflux conditions. This reaction forms an intermediate, which is then subjected to cyclization and oxidation to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the 2,3-dimethoxyphenyl ring, using reagents like bromine or nitric acid, to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced xanthene derivatives.

Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis.

Biology: In biological research, it is studied for its potential antioxidant and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the development of dyes, pigments, and as a component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among xanthene-dione derivatives include:

- Substituent position on the phenyl ring: 9-(3,4-Dimethoxyphenyl)-hexahydroxanthene-dione (C21H22O5): This positional isomer features methoxy groups at positions 3 and 4 of the phenyl ring. It has been synthesized via ionic liquid-mediated reactions and shows antitumor activity against A549 lung cancer cells (IC50 ~23–38 μM) . 9-(2-Hydroxyphenyl)-hexahydroxanthene-dione: The hydroxyl group enables hydrogen bonding, which may influence solubility and target binding .

Crystallographic and Conformational Differences

- Ring Puckering: Xanthene-dione derivatives exhibit non-planar conformations due to chair-like cyclohexenone rings. Substituents like methoxy groups influence puckering amplitudes, as defined by Cremer-Pople parameters .

- Supramolecular Interactions : For example, 9-(4-chlorophenyl) derivatives form C–H···O and π–π stacking interactions in crystal lattices, whereas methoxy-substituted analogues engage in stronger hydrogen bonding .

Pharmacokinetic and Physicochemical Properties

- LogP and Solubility : Methoxy groups increase hydrophilicity (lower LogP) compared to halogenated derivatives. For instance, 9-(4-fluorophenyl) derivatives have LogP ~3.5, while 3,4-dimethoxyphenyl analogues exhibit LogP ~2.8 .

Biological Activity

9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

The compound features a complex xanthene core substituted with a dimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 301.36 g/mol. The presence of methoxy groups enhances its solubility and biological activity.

Anticancer Activity

Research indicates that xanthene derivatives exhibit potent anticancer properties. A study demonstrated that compounds similar to this compound inhibit the proliferation of various cancer cell lines. Specifically:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Study : In vitro studies on human breast cancer cells (MCF-7) showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- Fungal Activity : The compound exhibited antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.